N1-(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)-N2-isopropyloxalamide
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Overview
Description
N1-(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)-N2-isopropyloxalamide is a synthetic organic compound that belongs to the class of quinolone derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of the quinoline moiety in the structure imparts significant pharmacological properties, making it a compound of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)-N2-isopropyloxalamide typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized via the reaction of aromatic amines with diethyl malonate in the presence of a catalyst such as triethylamine.
Introduction of the Oxalamide Group: The oxalamide group can be introduced by reacting the quinoline derivative with isopropylamine and oxalyl chloride under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
N1-(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)-N2-isopropyloxalamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halides or amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
N1-(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)-N2-isopropyloxalamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its quinoline core.
Biological Studies: It is used in the study of enzyme inhibition and as a probe for understanding biological pathways involving quinoline derivatives.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other pharmacologically active compounds.
Mechanism of Action
The mechanism of action of N1-(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)-N2-isopropyloxalamide involves its interaction with specific molecular targets in the cell. The quinoline core can intercalate with DNA, inhibiting DNA replication and transcription. Additionally, the compound can inhibit enzymes such as topoisomerases, which are essential for DNA unwinding and replication. The oxalamide group may enhance the binding affinity and specificity of the compound to its molecular targets.
Comparison with Similar Compounds
Similar Compounds
N1-(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)acetamide: This compound has a similar quinoline core but differs in the substituent groups attached to the nitrogen atoms.
4-hydroxy-2-quinolones: These compounds share the quinoline core but have different functional groups at the 2 and 4 positions.
Uniqueness
N1-(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)-N2-isopropyloxalamide is unique due to the presence of both the quinoline core and the oxalamide group. This combination imparts distinct pharmacological properties, making it a valuable compound for scientific research and potential therapeutic applications.
Biological Activity
N1-(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)-N2-isopropyloxalamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound is characterized by the presence of a quinoline core, which is known for its pharmacological properties. The synthesis typically involves the reaction of 4-hydroxy-2-oxo-1,2-dihydroquinoline with isopropyl oxalate under controlled conditions. The molecular formula is C14H15N3O4, and it has been reported to form yellow crystals upon purification.
Synthesis Overview
Step | Reagents | Conditions | Yield |
---|---|---|---|
1 | 4-Hydroxy-2-oxo-1,2-dihydroquinoline + Isopropyl oxalate | Reflux in ethanol | 58% |
2 | Crystallization | Ethanol | High purity |
Antimicrobial Properties
Research indicates that derivatives of 4-hydroxy-2-oxo-1,2-dihydroquinoline exhibit antimicrobial activity. For instance, compounds with similar structures have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds typically range from 1×10−6 to 1×10−5 mg/mL .
Anticancer Activity
Several studies have highlighted the anticancer potential of quinoline derivatives. For example, compounds related to this compound have demonstrated cytotoxic effects against human leukemia cells with IC50 values in the micromolar range . The mechanism of action appears to involve the induction of reactive oxygen species (ROS), leading to apoptosis in cancer cells .
Anti-inflammatory Effects
Quinoline derivatives are also noted for their anti-inflammatory properties. Some studies suggest that compounds like this compound can inhibit pro-inflammatory cytokines and pathways associated with chronic inflammation .
Case Study 1: Antimicrobial Evaluation
In a study evaluating the antimicrobial efficacy of various quinoline derivatives, this compound was tested against multiple bacterial strains. The results indicated significant inhibition at concentrations as low as 50μM, highlighting its potential as a lead compound for antibiotic development .
Case Study 2: Anticancer Mechanism
A detailed investigation into the anticancer mechanisms revealed that compounds similar to this compound induced cell cycle arrest and apoptosis in cancer cell lines through ROS generation. This suggests that the compound could be further developed as an anticancer agent targeting oxidative stress pathways .
Properties
IUPAC Name |
N-(4-hydroxy-2-oxo-1H-quinolin-3-yl)-N'-propan-2-yloxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4/c1-7(2)15-13(20)14(21)17-10-11(18)8-5-3-4-6-9(8)16-12(10)19/h3-7H,1-2H3,(H,15,20)(H,17,21)(H2,16,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBHYJBKRWZJBAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C(=O)NC1=C(C2=CC=CC=C2NC1=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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